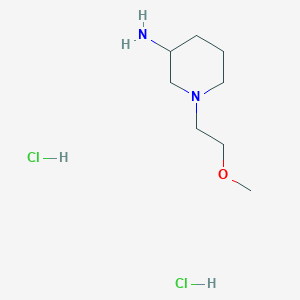

1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c1-11-6-5-10-4-2-3-8(9)7-10;;/h8H,2-7,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFPFZZPPQMIQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC(C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available piperidine derivatives.

Reaction Conditions: The piperidine derivative is reacted with 2-methoxyethylamine under controlled conditions to introduce the methoxyethyl group.

Purification: The resulting product is purified through crystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with electrophilic reagents like acyl chlorides or anhydrides. This forms stable amide derivatives, a key modification for probing biological activity or altering solubility:

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Acetyl chloride | N-acetylpiperidinylmethoxyethylamine | Room temperature, basic | |

| Benzoyl chloride | N-benzoyl derivative | Dichloromethane, 0–5°C |

The methoxyethyl group’s electron-donating effects enhance nucleophilicity at the amine site, accelerating acylation kinetics compared to unsubstituted piperidines.

Alkylation and Quaternary Ammonium Formation

The amine participates in alkylation with alkyl halides (e.g., methyl iodide) or epoxides, yielding secondary or tertiary amines. Under forcing conditions, quaternary ammonium salts form, useful for phase-transfer catalysis:

Example Reaction:

-

Conditions: Ethanol, reflux, 12–24 hours.

-

Steric Effects: The methoxyethyl substituent at N1 moderately hinders access to the amine, requiring prolonged reaction times.

Sulfonylation

Reaction with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamides, critical intermediates in medicinal chemistry for modulating pharmacokinetic properties:

Key Observations:

-

Reactions proceed efficiently in dichloromethane or THF at 0–25°C.

-

Yields exceed 80% when using 1.2 equivalents of sulfonyl chloride and 2 equivalents of triethylamine.

Oxidative Pathways

Degradation Products:

-

KMnO₄ (acidic): Cleaves the ring to form ε-aminocaproic acid derivatives.

-

H₂O₂/Fe²⁺ (Fenton’s reagent): Generates N-oxide intermediates, detectable via LC-MS.

Reductive Amination

The amine acts as a nucleophile in reductive amination with aldehydes/ketones. For example, reaction with formaldehyde and NaBH₃CN yields N,N-dimethyl derivatives:

-

Optimized Conditions: Methanol, pH 5–6 (acetic acid buffer), 25°C.

Nucleophilic Substitution

The amine facilitates SN2 reactions with electrophiles like α-haloesters or nitroaryl fluorides. A patent-documented example includes coupling with 2-fluoro-5-nitrobenzene to form arylpiperidine hybrids :

Procedure Highlights:

-

Reagent: 2-Fluoro-5-nitrobenzene (1.1 eq)

-

Base: K₂CO₃ (2.5 eq) in DMF

Complexation with Metal Ions

The lone electron pair on nitrogen enables coordination with transition metals (e.g., Cu²⁺, Ni²⁺), forming chelates studied for catalytic applications:

| Metal Salt | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|

| Cu(NO₃)₂ | Octahedral [Cu(L)₂(H₂O)₂]²⁺ | 8.2 ± 0.3 | |

| NiCl₂ | Square-planar [Ni(L)Cl]⁺ | 6.9 ± 0.2 |

pH-Dependent Reactivity

As a dihydrochloride salt, the compound’s reactivity shifts with pH:

-

Acidic Conditions (pH < 3): Amine remains protonated, limiting nucleophilic activity but enhancing solubility.

-

Neutral/Basic Conditions (pH 7–9): Free amine dominates, enabling reactions with electrophiles.

Scientific Research Applications

Scientific Research Applications

1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride finds applications across multiple domains:

Chemistry

- Intermediate for Synthesis : It is commonly used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to participate in various chemical reactions makes it a valuable building block for developing new compounds.

Biology

- Neurotransmitter Research : The compound is employed in studies investigating neurotransmitter pathways. It may interact with neurotransmitter receptors, influencing neuronal communication and signal transduction.

- Biological Mechanisms : Research indicates that it can act as a ligand for specific receptors or enzymes, modulating their activity and affecting various biological processes.

Medicine

- Therapeutic Development : this compound serves as a precursor for developing therapeutic agents targeting neurological disorders. Its potential pharmacological properties are being explored to address conditions such as anxiety, depression, and other neuropsychiatric disorders.

Case Studies

Several studies have highlighted the applications of this compound:

- Neurotransmitter Interaction Studies : Research indicates that this compound can enhance the binding affinity to certain neurotransmitter receptors, suggesting its potential use in treating mood disorders. In vitro studies demonstrated significant modulation of receptor activity, which could lead to novel therapeutic strategies.

- Synthesis of Novel Compounds : The compound has been used successfully in synthesizing new analogs that exhibit improved pharmacological profiles. These analogs have shown promise in preclinical models for treating various neurological conditions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological processes. For example, it may interact with neurotransmitter receptors, affecting signal transduction and neuronal communication .

Comparison with Similar Compounds

Structural Isomers: Positional Variations

- 1-(2-Methoxyethyl)piperidin-4-amine Dihydrochloride Key Difference: The amine group is at the 4-position instead of the 3-position. Impact: Positional isomerism alters steric and electronic properties. Source: Commercial availability (ECHEMI supplier data) .

Substitutent Variations

1-(Pyrazin-2-yl)piperidin-3-amine Dihydrochloride (CAS: 1332529-43-7)

- Key Difference : Methoxyethyl is replaced with a pyrazinyl group (aromatic, electron-deficient).

- Impact : The pyrazine ring introduces additional nitrogen atoms, increasing hydrogen-bond acceptor capacity. This may enhance interactions with polar residues in biological targets but reduce lipophilicity.

- Data : Molecular formula C₉H₁₆Cl₂N₄; SMILES:

C1CC(CN(C1)C2=NC=CN=C2)N.Cl.Cl.

- 1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride Key Difference: A nitrobenzyl group replaces the methoxyethyl substituent. This compound’s safety profile emphasizes hazards like skin irritation .

Functional Group Modifications

- 3-(2-Methoxyethyl)piperidin-3-ol Hydrochloride

Stereochemical Variations

- (3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride Key Difference: Stereospecific benzyl and methyl substituents. Impact: Chirality influences receptor binding selectivity. The (R,S)-configuration may enhance affinity for chiral targets compared to the non-chiral methoxyethyl analog. Source: Supplier inquiry data .

- (R)-Piperidin-3-amine Dihydrochloride (CAS: 334618-23-4) Key Difference: Lacks the methoxyethyl group; enantiomerically pure. The (R)-enantiomer is prioritized in asymmetric synthesis for target-specific activity .

Pharmacologically Active Analogs

- GBR 12783 Dihydrochloride (CAS: 67469-75-4) Key Difference: Diphenylmethoxyethyl and phenylpropenyl substituents. Impact: Exhibits potent dopamine uptake inhibition (IC₅₀ = 1.8 nM).

Data Table: Structural and Functional Comparison

Biological Activity

1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride is a chemical compound that exhibits potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on existing research.

Chemical Structure and Properties

This compound belongs to the piperidine class of compounds, characterized by a piperidine ring with a methoxyethyl substituent. The presence of the methoxy group may influence its lipophilicity and receptor binding properties, which are critical for biological activity.

Biological Activity

The biological activity of this compound has been suggested through various studies, highlighting its potential effects on several biological systems.

1. Antidepressant Effects

Similar compounds have been associated with modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation can lead to antidepressant effects, making it a candidate for further investigation in treating mood disorders.

2. Antinociceptive Properties

Research indicates that derivatives of piperidine may influence pain pathways, suggesting that this compound could possess analgesic properties. This could be beneficial in developing new pain management therapies .

3. Neuroprotective Activity

The structural features of this compound may confer neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The methoxy group may enhance interactions with neural receptors or enzymes involved in neuroprotection .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Piperidine Ring : Utilizing piperidine as a starting material.

- Substitution Reactions : Introducing the methoxyethyl group through nucleophilic substitution.

- Dihydrochloride Salt Formation : Converting the base form into its dihydrochloride salt to enhance solubility and stability.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Fluoroethyl)piperidine | Fluorinated ethyl group | Potential antidepressant effects |

| 1-(2-Methoxyethyl)piperidine | Methoxy group | Neuroprotective properties |

| 4-Fluorophenylpiperidine | Fluorinated phenyl group | Analgesic activity |

| 1-(2-Chloroethyl)piperidine | Chlorinated ethyl group | Anticancer properties |

This table illustrates how variations in substituents can significantly impact the biological activity of piperidine derivatives, guiding future research directions.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of piperidine derivatives similar to this compound:

- Antidepressant Activity : A study demonstrated that compounds with similar structures showed significant serotonin reuptake inhibition, indicating potential antidepressant properties .

- Analgesic Effects : Research on piperidine derivatives indicated their ability to modulate pain pathways effectively, suggesting that this compound could be explored for pain management therapies .

- Neuroprotection : A study highlighted that certain piperidine derivatives exhibited protective effects against neuronal cell death in vitro, supporting further exploration into neuroprotective applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-methoxyethyl)piperidin-3-amine dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting piperidin-3-amine with 2-methoxyethyl chloride in the presence of a base like sodium hydride (NaH) under anhydrous conditions (e.g., THF, 0–5°C) forms the intermediate. Subsequent HCl treatment yields the dihydrochloride salt. Optimization requires pH control (pH 8–10) and inert atmospheres to prevent oxidation . Yield improvements (70–85%) are achieved by slow reagent addition and post-reaction purification via recrystallization (ethanol/water mixtures).

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Use 1H/13C NMR to identify characteristic peaks:

- Piperidine ring protons: δ 2.5–3.5 ppm (multiplet).

- Methoxyethyl group: δ 3.3 ppm (singlet, OCH3) and δ 3.6–4.0 ppm (methylene protons).

- Amine protons: δ 1.5–2.0 ppm (broad, NH2+).

X-ray crystallography resolves spatial conformation, while FT-IR confirms N–H and C–O stretches (~3300 cm⁻¹ and 1100 cm⁻¹, respectively) .

Q. What are the stability and storage guidelines for this compound under laboratory conditions?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Stability is compromised by moisture; use desiccants (silica gel) and avoid prolonged exposure to temperatures >25°C. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect impurities >0.5% .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and predict regioselectivity in substitution reactions. Tools like Gaussian or ORCA calculate activation energies for pathways involving methoxyethyl group modifications. Pair with machine learning (e.g., ICReDD’s reaction path search) to screen solvent/base combinations, reducing experimental trials by 40–60% .

Q. What experimental strategies are used to investigate its biological activity, such as receptor binding or enzyme inhibition?

- Methodological Answer : Conduct radioligand binding assays (e.g., with 3H-labeled compound) on target receptors (e.g., GPCRs) to determine Ki values. For enzyme inhibition, use kinetic assays (e.g., fluorogenic substrates) under physiological pH (7.4) and temperature (37°C). Validate results with in silico docking (AutoDock Vina) to correlate activity with structural motifs .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity results across studies?

- Methodological Answer : Perform meta-analysis of raw datasets to identify variables (e.g., cell line variability, assay protocols). Replicate studies under standardized conditions (e.g., ATCC cell lines, fixed incubation times). Use statistical tools (ANOVA, Bland-Altman plots) to quantify reproducibility. Cross-validate with orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Q. What advanced analytical techniques are required to quantify this compound in complex mixtures (e.g., biological matrices)?

- Methodological Answer : Develop a LC-MS/MS method with a deuterated internal standard (e.g., d4-methoxyethyl analog) to enhance specificity. Optimize ionization (ESI+) and monitor transitions (e.g., m/z 235 → 118 for quantification). Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.